

# Comparative pharmacokinetic study of branded versus generic Terazosin.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Terazosin (piperazine D8)*

Cat. No.: *B15141049*

[Get Quote](#)

## Branded vs. Generic Terazosin: A Comparative Pharmacokinetic Analysis

A comprehensive review of bioequivalence studies reveals comparable pharmacokinetic profiles between branded and generic formulations of terazosin, a medication primarily used for the treatment of benign prostatic hyperplasia (BPH) and hypertension. This guide synthesizes data from multiple studies to provide researchers, scientists, and drug development professionals with a detailed comparison of their performance, supported by experimental data and protocols.

## Pharmacokinetic Profile Comparison

Bioequivalence studies are crucial in confirming that a generic drug product performs in the same manner as the branded counterpart. These studies typically involve a randomized, crossover design where healthy volunteers are administered single doses of both the test (generic) and reference (branded) drugs, with a washout period in between. Plasma concentrations of the drug are then measured at various time points to determine key pharmacokinetic parameters.

The data presented in the following table summarizes the findings from two separate bioequivalence studies comparing branded and generic terazosin tablets.

| Pharmacokinetic Parameter      | Study 1: Domestic vs. Imported (2 mg tablet) <a href="#">[1]</a> | Study 2: Test vs. Reference (2 mg tablet) <a href="#">[2]</a> |
|--------------------------------|------------------------------------------------------------------|---------------------------------------------------------------|
| Generic (Domestic)             | Branded (Imported)                                               |                                                               |
| Cmax (ng/mL)                   | $44.44 \pm 11.72$                                                | $41.28 \pm 9.77$                                              |
| Tmax (h)                       | $1.08 \pm 0.54$                                                  | $1.18 \pm 0.37$                                               |
| AUC <sub>0-36h</sub> (ng·h/mL) | $372.82 \pm 97.44$                                               | $361.57 \pm 83.21$                                            |
| AUC <sub>0-t</sub> (ng·h/mL)   | -                                                                | -                                                             |
| AUC <sub>0-∞</sub> (ng·h/mL)   | -                                                                | -                                                             |
| t <sub>1/2</sub> (h)           | $10.10 \pm 1.45$                                                 | $9.77 \pm 1.76$                                               |
| Relative Bioavailability       | $103 \pm 13\%$ <a href="#">[1]</a>                               | -                                                             |

Note: Tmax for Study 2 is presented as median (range).

The results from both studies demonstrate that the 90% confidence intervals for the ratios of Cmax and AUC for the generic and branded products fell within the acceptable range for bioequivalence.[\[2\]](#)[\[3\]](#) Study 1 concluded that there was no significant difference between the pharmacokinetic parameters of the two products, with a relative bioavailability of the domestic tablet being  $103 \pm 13\%$  compared to the imported one.[\[1\]](#) Similarly, Study 2 found the two formulations to be bioequivalent.[\[2\]](#)

## Experimental Protocols

The methodologies employed in the cited bioequivalence studies are fundamental to understanding the validity of the comparative data.

## Bioequivalence Study Design

A typical bioequivalence study for terazosin follows a randomized, open-label, two-period, two-sequence, crossover design.[\[1\]](#)[\[2\]](#)[\[4\]](#)

- Subjects: Healthy volunteers, typically male, are recruited for these studies.[\[1\]](#)[\[2\]](#) The number of subjects is determined to provide sufficient statistical power.

- Randomization: Subjects are randomly assigned to one of two treatment sequences. Group A might receive the generic formulation in the first period and the branded formulation in the second, while Group B receives the opposite sequence.[4]
- Dosing: A single oral dose of the terazosin tablet (e.g., 2 mg or 5 mg) is administered under fasting conditions.[1][2][5]
- Washout Period: A washout period of sufficient duration (e.g., one week) is implemented between the two treatment periods to ensure the complete elimination of the drug from the body before the next administration.[4]
- Blood Sampling: Blood samples are collected from the subjects at predetermined time intervals before and after drug administration (e.g., up to 36 or 48 hours post-dose).[1]
- Pharmacokinetic Analysis: Plasma concentrations of terazosin are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2] The pharmacokinetic parameters are then calculated from the plasma concentration-time data.



[Click to download full resolution via product page](#)

Bioequivalence Study Workflow Diagram

## Analytical Methodology

The accurate quantification of terazosin in plasma is critical for pharmacokinetic analysis.

- High-Performance Liquid Chromatography (HPLC): This technique is widely used for the separation and quantification of terazosin in plasma samples.[1]
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity for determining terazosin concentrations in biological fluids.[2]

Both methods require rigorous validation to ensure accuracy, precision, and stability of the analyte during sample processing and storage.[3]

In conclusion, the available evidence from multiple bioequivalence studies strongly supports the interchangeability of branded and generic terazosin formulations. The pharmacokinetic profiles are comparable, ensuring that patients can expect similar efficacy and safety profiles regardless of the formulation used.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Studies on the bioequivalence of domestic terazosin tablet in healthy volunteers [journal11.magtechjournal.com]
- 2. Bioequivalence of Terazosin Hydrochloride Tablets in Healthy Volunteers [journal11.magtechjournal.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Effects of branded versus generic terazosin hydrochloride in adults with benign prostatic hyperplasia: a randomized, open-label, crossover study in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Comparative pharmacokinetic study of branded versus generic Terazosin.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15141049#comparative-pharmacokinetic-study-of-branded-versus-generic-terazosin>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)